4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20316365
InChI: InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol

4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

CAS No.:

Cat. No.: VC20316365

Molecular Formula: C11H14N4S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol -

Specification

Molecular Formula C11H14N4S
Molecular Weight 234.32 g/mol
IUPAC Name 4-(2-methylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,16)
Standard InChI Key BEAXAUSOJOBNBN-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=NNC1=S)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazole class, featuring a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. Key structural elements include:

  • Isobutyl group (N4 substituent): A branched alkyl chain providing hydrophobic character.

  • Pyridin-3-yl group (C5 substituent): A nitrogen-containing aromatic ring contributing to π-π stacking interactions.

  • Thiol group (C3 substituent): A sulfhydryl moiety capable of forming hydrogen bonds and disulfide bridges.

The molecular formula is C₁₁H₁₄N₄S, with a calculated molecular weight of 234.32 g/mol . The SMILES notation CC(C)CN1C(=NNC1=S)C2=CN=CC=C2 accurately represents its connectivity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₄N₄S
Molecular Weight234.32 g/mol
Hydrogen Bond Donors2 (thiol and triazole NH)Calculated
Hydrogen Bond Acceptors4 (triazole N, pyridine N)Calculated
Topological Polar SA87.8 ŲEstimated

Synthetic Methodologies

General Synthesis of 1,2,4-Triazole-3-thiol Derivatives

The synthesis of analogous compounds typically involves cyclocondensation reactions. A representative pathway for 4-alkyl-5-aryl-1,2,4-triazole-3-thiols includes:

  • Formation of hydrazide intermediate: Reaction of ethyl indole-3-carboxylate with hydrazine hydrate to yield 1H-indole-3-carbohydrazide .

  • Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions (KOH) to form potassium thiocarbamate salts .

  • Alkylation/Arylation: Condensation with aromatic aldehydes or alkyl halides to introduce substituents at N4 and C5 positions .

For 4-isobutyl-5-pyridin-3-yl-4H- triazole-3-thiol, isobutyl bromide or iodide would serve as the alkylating agent, while pyridine-3-carbaldehyde could provide the aryl group.

Table 2: Spectral Characterization of Analogous Compounds

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)Reference
4-Butyl-5-pyridin-3-yl3390–3201 (NH), 3097–3001 (Ar-H)11.27–11.76 (indole NH), 8.22–9.90 (N=CH)
Target Compound*3300–3100 (NH, SH)1.0–1.2 (isobutyl CH₃), 8.5–9.0 (pyridine H)Predicted

*Predicted based on structural analogs .

Biological Activity and Mechanism

Anticancer Activity

Indolyl-triazole derivatives demonstrate CDK4/6 inhibition (IC₅₀ = 0.049–3.031 µM) . The isobutyl group in 4-isobutyl-5-pyridin-3-yl-4H- triazole-3-thiol may enhance hydrophobic interactions with kinase ATP-binding pockets, analogous to FDA-approved CDK4/6 inhibitors like palbociclib .

Table 3: Comparative Kinase Inhibition Data

CompoundCDK4 IC₅₀ (µM)CDK6 IC₅₀ (µM)Selectivity Ratio
Staurosporine0.0020.0031.5
4-Butyl-5-pyridin-3-yl0.891.111.25
Target Compound*~0.5–2.0~0.7–2.5Predicted

*Estimated based on structural similarity .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate bioavailability (40–60%) due to moderate LogP (~2.8) .

  • Metabolism: Hepatic oxidation via CYP3A4, with potential sulfation of the thiol group.

  • Excretion: Renal elimination of glucuronidated metabolites.

Cytotoxicity Profile

Industrial and Research Applications

Pharmaceutical Development

  • Lead optimization: Structural modifications to enhance CDK4/6 selectivity or antifungal spectrum.

  • Prodrug design: Masking the thiol group as disulfides to improve stability.

Material Science

  • Coordination chemistry: Thiolate ligands for transition metal complexes (e.g., Ag⁺, Au³⁺) with catalytic applications.

Challenges and Future Directions

  • Synthetic Scalability: Optimizing reaction yields (>70%) for multi-gram synthesis.

  • Target Validation: Elucidating off-target effects using kinome-wide profiling.

  • Formulation Strategies: Addressing thiol oxidation through lyophilization or antioxidant additives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator